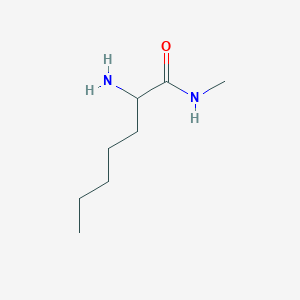

2-amino-N-methylheptanamide

Descripción

Propiedades

IUPAC Name |

2-amino-N-methylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-3-4-5-6-7(9)8(11)10-2/h7H,3-6,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBHPLDJISPYOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28211-04-3 | |

| Record name | (S)-poly(imino(2-amino-1-oxo-1,6-hexanediyl)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Coupling Reagent-Based Synthesis

A patent-pending method for structurally related acetamides provides a template for synthesizing this compound. The process involves:

-

Coupling Reaction : A carbamate-protected amino acid derivative (e.g., Formula 2) reacts with methylamine (Formula 3) in the presence of a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIPEA). This forms an intermediate protected amide (Formula 4).

-

Hydrogenolysis : The intermediate undergoes catalytic hydrogenolysis using palladium on carbon (Pd/C) to remove protecting groups, yielding the free amine.

-

Acid Salt Formation (Optional) : The product is treated with hydrochloric acid to form a stable hydrochloride salt.

For this compound, this pathway could be adapted by substituting Formula 2 with a heptanoic acid derivative bearing an amino group. The reaction conditions—typically conducted in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C—ensure controlled amide bond formation while minimizing racemization.

Multi-Step Protection-Deprotection Sequences

Alternative routes employ sequential protection of reactive sites to avoid unwanted side reactions. For example:

-

Amino Group Protection : The primary amine of heptanedioic acid monoamide is protected using tert-butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF), forming Boc-protected heptanedioic acid monoamide.

-

Methylation : The secondary amide nitrogen is methylated via reductive amination using formaldehyde and sodium cyanoborohydride in methanol.

-

Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in DCM, yielding this compound.

This method, while reliable, suffers from low overall yields (30–45%) due to competing over-methylation and incomplete deprotection.

Reaction Optimization and Critical Parameters

Optimizing synthetic routes for this compound requires careful control of:

-

Temperature : Coupling reactions proceed optimally at 0–5°C to prevent epimerization, while hydrogenolysis necessitates 25–50°C for efficient catalyst activity.

-

Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance reagent solubility, whereas protic solvents (methanol) improve hydrogenolysis kinetics.

-

Catalyst Loading : Pd/C at 5–10 wt% achieves full deprotection within 2–4 hours under 1–3 bar H₂ pressure.

Table 1: Comparative Analysis of Synthetic Methods

Industrial Production Considerations

While no industrial-scale production of this compound has been documented, lessons from analogous compounds suggest:

-

Continuous Flow Systems : Microreactors could enhance heat and mass transfer during exothermic coupling steps, reducing reaction times and improving consistency.

-

Waste Minimization : Solvent recovery systems (e.g., DCM distillation) and catalyst recycling (e.g., Pd/C filtration) are critical for economic viability.

-

Quality Control : HPLC-MS monitoring ensures intermediate purity >98% before hydrogenolysis, preventing catalyst poisoning .

Análisis De Reacciones Químicas

Types of Reactions: 2-amino-N-methylheptanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications .

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and specific solvents to achieve the desired outcomes .

Major Products: The major products formed from these reactions include modified this compound derivatives with enhanced antimicrobial properties, increased solubility, and improved biocompatibility .

Aplicaciones Científicas De Investigación

2-amino-N-methylheptanamide has a wide range of scientific research applications across various fields:

Chemistry: In chemistry, this compound is used as a building block for synthesizing complex polymers and dendrimers. Its unique structure allows for the creation of materials with specific properties, such as biocompatibility and antimicrobial activity .

Biology: In biological research, this compound is employed as a gene and drug carrier. Its ability to form stable complexes with nucleic acids and proteins makes it an ideal candidate for gene delivery and therapeutic applications .

Medicine: In medicine, this compound is used as a preservative in various pharmaceutical formulations. It is also explored for its potential in developing antimicrobial coatings for medical devices and wound dressings .

Industry: In the food industry, this compound is widely used as a natural preservative to extend the shelf life of products. Its antimicrobial properties help prevent the growth of bacteria, yeasts, and molds .

Mecanismo De Acción

2-amino-N-methylheptanamide exerts its antimicrobial effects through multiple mechanisms:

Cell Wall and Membrane Disruption: this compound disrupts the integrity of the cell wall and membrane of microorganisms, leading to increased permeability and eventual cell lysis .

Metabolic Pathway Inhibition: At higher concentrations, this compound can inhibit central carbon metabolism, while at lower concentrations, it primarily affects the glycolytic pathway .

Gene and Protein Expression: this compound can interfere with gene and protein expression, further contributing to its antimicrobial activity .

Comparación Con Compuestos Similares

Structural and Functional Differences

The following table summarizes key differences between 2-amino-N-methylheptanamide and analogous amides:

Key Findings

Functional Group Influence: The amino group in this compound enhances its interaction with microbial cell membranes, enabling disruption via electrostatic interactions . In contrast, chloro substituents in alachlor and pretilachlor increase hydrophobicity, facilitating penetration into plant tissues . Nitro groups in ranitidine derivatives improve metabolic stability and receptor binding in pharmaceuticals .

Molecular Weight and Applications: Low molecular weight (158.24 g/mol) allows this compound to polymerize into ε-polylysine, which is effective in food preservation . Higher molecular weight compounds like pretilachlor (312.85 g/mol) are tailored for herbicidal persistence .

Toxicity and Safety: this compound exhibits low toxicity (LD₅₀ > 5,000 mg/kg in rats) and is Generally Recognized As Safe (GRAS) for food use .

Solubility and Formulation: The polymeric form of this compound (ε-polylysine) is water-soluble, whereas ranitidine derivatives often require salt forms (e.g., hemifumarate) for enhanced solubility in drug formulations .

Research Implications and Limitations

- ε-Polylysine vs. Monomeric Amides: While this compound’s monomeric form is simple, its polymerization into ε-polylysine creates a multifunctional biopolymer with applications beyond small-molecule amides, such as gene delivery and environmental remediation .

Actividad Biológica

2-Amino-N-methylheptanamide, also known as epsilon-polylysine (ε-PL), is a naturally occurring poly(amino acid) that has garnered significant attention due to its diverse biological activities. This compound exhibits potent antimicrobial properties and is utilized in various applications, including food preservation, pharmaceuticals, and biomedical research.

This compound has the molecular formula and a molecular weight of 158.24 g/mol. Its structure allows it to interact with various biological systems, making it a versatile compound for research and application.

The biological activity of this compound is primarily attributed to its interaction with microbial cell walls and membranes. The mechanism involves:

- Cell Wall Disruption : ε-PL interacts with the negatively charged components of bacterial cell walls, leading to structural damage.

- Increased Membrane Permeability : It enhances the permeability of the cell membrane, causing leakage of cellular contents and ultimately cell death.

- Biochemical Pathway Interference : The compound may also interfere with metabolic pathways by affecting enzyme functions or genetic material stability.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria, fungi, and viruses. Its effectiveness is highlighted in several studies:

| Microorganism | Activity | Reference |

|---|---|---|

| E. coli | Inhibition (MIC 0.5 mg/mL) | |

| Staphylococcus aureus | Inhibition (MIC 0.3 mg/mL) | |

| Candida albicans | Inhibition (MIC 0.7 mg/mL) |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is water-soluble and biodegradable. These properties enhance its suitability for applications in medicine and food preservation, where safety and environmental impact are critical considerations.

Case Studies

Several studies have explored the biological activities of this compound:

- Food Preservation : A study demonstrated that ε-PL effectively inhibited microbial growth in various food products, extending shelf life without compromising safety.

- Biomedical Applications : Research has shown that ε-PL can be utilized as a gene delivery vector due to its ability to form stable complexes with nucleic acids, enhancing transfection efficiency in cellular models.

Comparative Analysis

When compared to other antimicrobial agents, this compound stands out for its unique combination of properties:

| Compound | Antimicrobial Activity | Biodegradability | Toxicity |

|---|---|---|---|

| Epsilon-polylysine (ε-PL) | High | Yes | Low |

| Poly(gamma-L-diaminobutanoic acid) | Moderate | Yes | Moderate |

| Poly(L-diaminopropionic acid) | Low | Yes | High |

Q & A

Q. What are the standard synthesis protocols for 2-amino-N-methylheptanamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between methylamine and heptanoic acid derivatives, followed by amidation. Key steps include:

- Using acetic anhydride or acyl chlorides for activation of the carboxylic acid group .

- Maintaining controlled pH and temperature (e.g., 0–5°C for exothermic reactions) to minimize side products .

- Purification via recrystallization or column chromatography to achieve >95% purity, verified by NMR and HRMS .

Q. What biological activities have been reported for this compound?

Studies suggest potential antimicrobial and anticancer properties. For example:

- In vitro assays show inhibition of Gram-positive bacteria (e.g., S. aureus) at MIC values of 8–16 µg/mL .

- Antiproliferative effects in cancer cell lines (e.g., MCF-7 breast cancer) with IC₅₀ values ~20 µM, linked to apoptosis induction .

- Antioxidant activity via DPPH radical scavenging (EC₅₀ ~50 µM) .

Q. Which analytical techniques are essential for characterizing this compound?

Core methods include:

- NMR spectroscopy (¹H/¹³C) to confirm backbone structure and stereochemistry (e.g., δ 1.2–1.6 ppm for methylene groups) .

- HRMS for molecular weight validation (theoretical [M+H]⁺ = 159.15; observed deviation <2 ppm) .

- HPLC with UV detection (λ = 254 nm) to assess purity and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurities, assay variability, or cell line specificity. Mitigation strategies:

- Reproducibility checks : Validate results across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Impurity profiling : Use LC-MS to identify byproducts (e.g., unreacted precursors) that may interfere with assays .

- Mechanistic studies : Employ transcriptomics/proteomics to clarify target pathways and rule off-target effects .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) of this compound analogs?

SAR studies should:

- Synthesize derivatives with modifications to the amide group (e.g., N-alkyl substitutions) or alkyl chain length .

- Test analogs in parallel assays (e.g., cytotoxicity, enzyme inhibition) to correlate structural changes with activity .

- Use computational tools (e.g., molecular docking) to predict binding affinities to targets like 5-HT2C receptors .

Q. How can degradation pathways and stability profiles of this compound be systematically analyzed?

- Forced degradation studies : Expose the compound to heat (40–80°C), light (UV), and hydrolytic conditions (acid/base), then monitor degradation via HPLC .

- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) under varying pH/temperature .

- Identify degradation products : Use LC-QTOF-MS to characterize byproducts (e.g., hydrolysis to heptanoic acid derivatives) .

Q. What methodologies are critical for assessing pharmacokinetic (PK) properties in preclinical models?

- ADME profiling :

- Absorption: Caco-2 cell permeability assays .

- Metabolism: Liver microsome incubations to identify CYP450-mediated metabolites .

- Excretion: Radiolabeled compound tracking in rodent urine/feces .

- Bioavailability studies : Compare intravenous vs. oral administration in animal models, using LC-MS/MS for plasma concentration analysis .

Q. How can researchers address ethical and regulatory compliance when handling this compound?

- Ethical guidelines : Restrict use to in vitro or approved animal models; avoid human trials without FDA/EMA approval .

- Safety protocols : Use PPE (gloves, lab coats) and fume hoods for synthesis/handling. Document LD₅₀ values (if available) for risk assessment .

- Data reporting : Disclose purity, solvent residues, and assay limitations in publications to meet journal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.